Home > Products > Screening Compounds P140444 > PKI-179 (hydrate)
PKI-179 (hydrate) - 1634621-81-0

PKI-179 (hydrate)

Catalog Number: EVT-1470628
CAS Number: 1634621-81-0
Molecular Formula: C25H28N8O3 · H2O
Molecular Weight: 506.6
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PKI-179 (hydrate) is a chemical compound recognized for its role as a dual inhibitor of phosphoinositide 3-kinase and mammalian target of rapamycin, both significant components in the signaling pathways associated with cancer progression. This compound has been extensively studied for its potential therapeutic applications, particularly in oncology, due to its ability to inhibit key proteins involved in tumor growth and survival.

Source

PKI-179 was developed as part of ongoing research aimed at creating effective inhibitors targeting the PI3K/AKT/mTOR signaling pathway, which is crucial in various cancers. The compound is synthesized through a series of chemical reactions that involve the modification of existing molecular frameworks to enhance its inhibitory efficacy against these targets .

Classification

PKI-179 belongs to the class of tricyclic compounds and is categorized as a small molecule inhibitor. It primarily functions by interfering with the enzymatic activity of phosphoinositide 3-kinase and mammalian target of rapamycin, making it a promising candidate for further development in cancer therapeutics .

Synthesis Analysis

Methods

The synthesis of PKI-179 involves several steps that utilize various organic chemistry techniques. The initial stage typically includes the condensation of specific precursors under controlled conditions, often employing solvents like dimethylformamide or dichloromethane.

  1. Starting Materials: The synthesis begins with a substituted benzaldehyde and an amine derivative.
  2. Reagents: Sodium metabisulfite and other reagents are used to facilitate reactions such as Fischer esterification and hydrazone formation.
  3. Purification: After the reaction, the crude product is purified using silica gel chromatography, which helps isolate the desired compound from byproducts .

Technical Details

The characterization of PKI-179 is performed using various spectroscopic methods, including:

  • Nuclear Magnetic Resonance (NMR): Both 1H^{1}H and 13C^{13}C NMR are employed to confirm the structure and purity of the compound.
  • High-Resolution Mass Spectrometry (HRMS): This technique provides accurate molecular weight determination, confirming the identity of PKI-179 through expected versus observed mass values .
Molecular Structure Analysis

Structure

The molecular structure of PKI-179 features a complex arrangement that includes multiple rings and functional groups conducive to its biological activity. The specific stereochemistry and substituents on the rings are critical for its interaction with target proteins.

Data

Key structural data includes:

  • Molecular Formula: C₁₈H₁₈F₂N₄O₃
  • Molecular Weight: Approximately 358.36 g/mol
  • Structural Features: Contains hydrazine and carbonyl functionalities that play crucial roles in its mechanism of action .
Chemical Reactions Analysis

Reactions

PKI-179 undergoes several chemical reactions during its synthesis, including:

  • Condensation Reactions: Leading to the formation of hydrazone linkages.
  • Esterification: Converting carboxylic acids into esters to enhance solubility and reactivity.

Technical Details

The efficiency of these reactions is often monitored using Thin Layer Chromatography (TLC) to ensure completion before purification steps are taken. The final product's purity is confirmed through NMR and HRMS analysis, ensuring that no significant impurities remain .

Mechanism of Action

Process

PKI-179 exerts its pharmacological effects primarily through competitive inhibition of phosphoinositide 3-kinase and mammalian target of rapamycin. By binding to these enzymes, PKI-179 disrupts their normal function, leading to reduced cell proliferation and survival signals in cancer cells.

Data

Molecular docking studies have elucidated specific interactions between PKI-179 and active sites on both target proteins:

  • Key residues involved include Ala-805 in phosphoinositide 3-kinase and Ile-2163 in mammalian target of rapamycin.
  • Binding simulations indicate significant changes in accessible surface area upon binding, confirming the efficacy of PKI-179 as an inhibitor .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white solid.
  • Melting Point: Approximately 268–270 °C.

Chemical Properties

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and less soluble in water.
  • Stability: PKI-179 is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.

Relevant analyses such as Infrared Spectroscopy (IR) provide additional insights into functional groups present within the compound, confirming the presence of characteristic bonds associated with its structure .

Applications

PKI-179 has significant potential applications in scientific research, particularly in studying cancer biology. Its ability to inhibit key signaling pathways makes it a valuable tool for:

  • Investigating mechanisms of tumor growth and resistance.
  • Developing combination therapies aimed at enhancing treatment efficacy against resistant cancer types.
  • Serving as a lead compound for further modifications aimed at improving pharmacological properties .
Introduction to PKI-179 as a Dual PI3K/mTOR Inhibitor

Chemical Classification and Therapeutic Relevance in Oncology

PKI-179 (chemical name: 1-[4-[4-morpholin-4-yl-6-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-1,3,5-triazin-2-yl]phenyl]-3-pyridin-4-ylurea) is a low-molecular-weight triazinyl-phenyl-pyridinylurea compound classified as a dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor [1] [6]. It belongs to the chemical class of mono-morpholino 1,3,5-triazine derivatives, designed through structural optimization of earlier lead compounds like PKI-587. This optimization involved replacing one bis-morpholine group with a 3-oxa-8-azabicyclo[3.2.1]octane moiety, reducing molecular weight while retaining target affinity [3]. The compound exhibits potent enzymatic inhibition, with half-maximal inhibitory concentration (IC50) values of 8 nM (PI3Kα), 24 nM (PI3Kβ), 74 nM (PI3Kγ), 77 nM (PI3Kδ), and 0.42 nM (mTOR) [1] [7]. Notably, it maintains efficacy against oncogenic PI3Kα mutants E545K (IC50 = 14 nM) and H1047R (IC50 = 11 nM), which are frequently observed in solid tumors [5] [7].

Table 1: Inhibitory Profile of PKI-179

TargetIC50 (nM)Biological Significance
mTOR0.42Key regulator of cell growth/proliferation
PI3Kα8Frequently mutated in cancers (e.g., breast, colorectal)
PI3Kβ24Involved in PTEN-deficient cancers
PI3Kδ77Role in hematologic malignancies
PI3Kγ74Immune cell signaling
PI3Kα E545K Mutant14Oncogenic mutant form of PI3Kα
PI3Kα H1047R Mutant11Hyperactivating mutant form of PI3Kα

The therapeutic relevance in oncology stems from its ability to simultaneously block PI3K and mTOR nodes in the PI3K/AKT/mTOR pathway—a signaling cascade hyperactivated in numerous cancers. By inhibiting this axis, PKI-179 disrupts critical oncogenic processes:

  • Cell Proliferation: Inhibits growth in tumor cell lines (IC50 = 22 nM in MDA361 breast cancer cells; 29 nM in PC3 prostate cancer cells) by inducing G1 cell cycle arrest and apoptosis [1] [7].
  • Metastasis Suppression: Reduces tumor migration and invasion in vitro by blocking mTOR-mediated cytoskeletal reorganization [6].
  • In Vivo Efficacy: Orally administered PKI-179 (5–50 mg/kg/day) significantly inhibits tumor growth in xenograft models (e.g., 30% reduction in MDA361 breast tumor size after 42 days) without causing significant weight loss, indicating tolerability [1] [5]. Its oral bioavailability varies across species (98% in mice, 46% in rats, 38% in monkeys, 61% in dogs), supporting translational potential [7].

Role of Hydrate Forms in Pharmaceutical Development

Hydrate forms of active pharmaceutical ingredients (APIs) like PKI-179 involve the incorporation of water molecules into the crystalline lattice. While the specific hydrate structure of PKI-179 hydrate (CAS 1197160-28-3 hydrate) is not fully elucidated in the literature, hydrates generally serve critical roles in pharmaceutical development [9]:

  • Solubility Enhancement: Hydrates often exhibit improved aqueous solubility compared to anhydrous forms. For PKI-179, solubility in DMSO is high (100 mg/mL), but its hydrate form may enhance water dispersion for in vivo dosing [6] [8].
  • Stability Optimization: Hydration can protect APIs from degradation (e.g., oxidation) by reducing molecular mobility. PKI-179 is hygroscopic and stored desiccated at 2–8°C, suggesting hydrate formation could stabilize its labile urea and triazine groups during storage [6] [9].
  • Bioavailability Modulation: Though direct data on PKI-179 hydrate is limited, hydrates of analogous kinase inhibitors show altered dissolution rates, impacting absorption. PKI-179’s high oral bioavailability in preclinical models (e.g., 98% in mice) may be partially attributable to its solid-state properties [1] [9].

Table 2: Molecular Properties of PKI-179

PropertyValueImplications for Hydrate Development
Molecular FormulaC25H28N8O3Polarity facilitates water molecule incorporation
Molecular Weight488.54 g/molModerate size supports crystal lattice flexibility
LogP2.4–3.8 (predicted)Balanced hydrophilicity favors hydrate formation
Melting PointNot reportedHydrates typically have lower melting points
Solubility (DMSO)100 mg/mLEnables stock solutions for in vitro studies
Solubility (Water)Low (requires solubilizers)Hydrate form may improve aqueous kinetics

Development of the hydrate form addresses key formulation challenges:

  • Drug Delivery: Enables lyophilization for injectable formulations or use in solid dispersions for oral tablets [9].
  • Patent Life Extension: Novel crystal forms (e.g., hydrates) can extend intellectual property protection [9].
  • Consistency in Manufacturing: Defined hydrate stoichiometry ensures batch-to-batch reproducibility in dissolution and bioavailability [9].

ConclusionPKI-179 exemplifies a rationally designed dual PI3K/mTOR inhibitor with potent enzymatic and cellular activity against oncogenic targets. Its development, including exploration of hydrate forms, underscores strategies to optimize pharmacokinetics and drug-like properties for oncology therapeutics. Further research into the hydrate-specific attributes of PKI-179 could refine its clinical formulation.

Properties

CAS Number

1634621-81-0

Product Name

PKI-179 (hydrate)

Molecular Formula

C25H28N8O3 · H2O

Molecular Weight

506.6

InChI

InChI=1S/C25H28N8O3.H2O/c34-25(28-19-7-9-26-10-8-19)27-18-3-1-17(2-4-18)22-29-23(32-11-13-35-14-12-32)31-24(30-22)33-20-5-6-21(33)16-36-15-20;/h1-4,7-10,20-21H,5-6,11-16H2,(H2,26,27,28,34);1H2

InChI Key

BOLNDIDVFDIMCQ-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=C(C2=NC(N3CCOCC3)=NC(N4C5COCC4CC5)=N2)C=C1)NC6=CC=NC=C6.O

Synonyms

N-[4-[4-(4-morpholinyl)-6-(3-oxa-8-azabicyclo[3.2.1]oct-8-yl)-1,3,5-triazin-2-yl]phenyl]-N/'-4-pyridinyl-urea, monohydrate

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.